

# BRD32048 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BRD32048

Cat. No.: B1667511

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## An In-depth Technical Guide to **BRD32048**

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BRD32048**, a small molecule inhibitor of the ETV1 transcription factor. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**BRD32048** is a substituted<sup>[1][2][3]</sup> triazine derivative that has been identified as a direct binder and inhibitor of the ETV1 (ETS variant 1) oncoprotein.<sup>[1][4]</sup> ETV1 is a transcription factor implicated in the progression of various cancers, making it a target for therapeutic intervention.<sup>[1][3]</sup>

Table 1: Chemical and Physical Properties of **BRD32048**

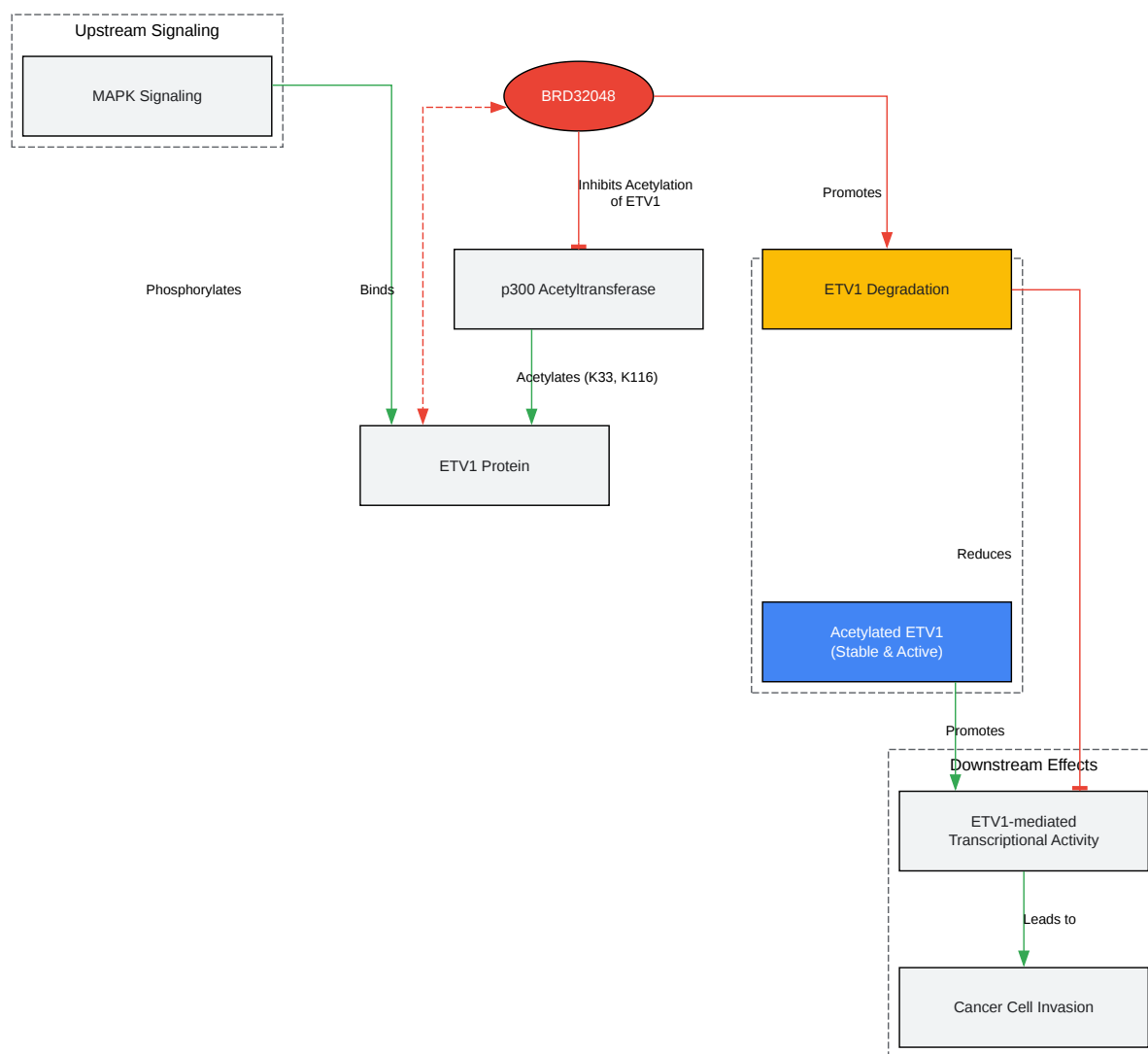
Property	Value	Reference
IUPAC Name	N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	433694-46-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>16</sub> H <sub>22</sub> N <sub>6</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	314.39 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Crystalline solid, Off-white powder	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Purity	≥95-98%	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
SMILES	<chem>COC1=CC=C(C=C1)NC2=NC(CN3CCCCC3)=NC(N)=N2</chem>	<a href="#">[1]</a>
InChI Key	PVHJDJWPRZUURH-UHFFFAOYSA-N	<a href="#">[1]</a>

Table 2: Solubility and Stability of **BRD32048**

Property	Value	Reference
Solubility	DMSO: ~30-100 mg/mL DMF: ~30 mg/mL Ethanol: ~2 mg/mL DMSO:PBS (1:1, pH 7.2): ~0.5 mg/mL	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Storage	Store at -20°C as a solid. Stock solutions can be stored at -80°C for up to 6 months.	<a href="#">[3]</a> <a href="#">[7]</a>
Stability	Stable for ≥4 years when stored as a solid at -20°C.	<a href="#">[3]</a>
UV/Vis Maximum	λ <sub>max</sub> : 269 nm	<a href="#">[1]</a> <a href="#">[3]</a>

## Biological Activity and Mechanism of Action

**BRD32048** directly binds to the ETV1 protein with a dissociation constant (KD) reported to be between 14.2  $\mu$ M and 17.1  $\mu$ M.[1][5][7][8] Its mechanism of action is unique as it does not interfere with the DNA-binding capacity of ETV1.[4][9] Instead, **BRD32048** selectively inhibits the p300-dependent acetylation of ETV1 at lysine residues K33 and K116.[5][10] This inhibition of acetylation leads to the subsequent degradation of the ETV1 protein, thereby reducing its transcriptional activity and suppressing the invasion of ETV1-reliant cancer cells.[4][5][10][11]



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Caption: Mechanism of action of **BRD32048** on the ETV1 signaling pathway.

## Experimental Protocols

The identification and characterization of **BRD32048** involved several key experimental procedures, as detailed in the primary literature.<sup>[4][9]</sup>

### Small-Molecule Microarray (SMM) Screening

This method was used to identify compounds that directly interact with the ETV1 protein.

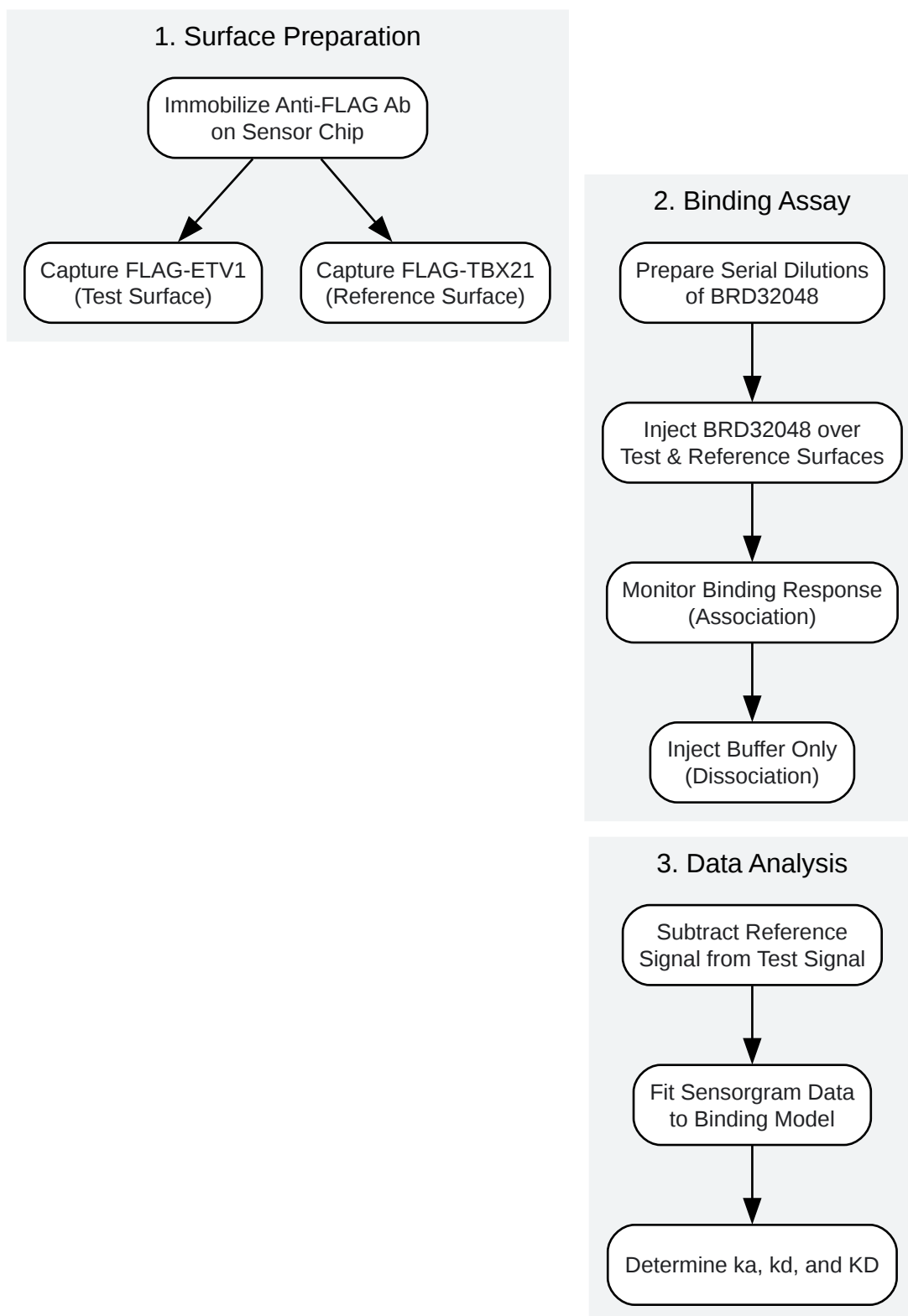
- **Microarray Preparation:** Small molecules were printed onto N-hydroxysuccinimide-activated glass slides to create a microarray of approximately 9,000 unique compounds.
- **Protein Labeling:** ETV1 protein, present in cell lysates, was used for the screening to maintain relevant post-translational modifications.
- **Incubation and Detection:** The microarray slides were incubated with the ETV1-containing cell lysates. Binding events were detected using a primary antibody against ETV1 followed by a fluorescently labeled secondary antibody.
- **Hit Identification:** Fluorescent spots on the microarray indicated a direct interaction between a printed compound and the ETV1 protein. **BRD32048** was identified as a primary hit from these screens.

### Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR was employed to confirm the direct binding of **BRD32048** to ETV1 and to quantify the binding affinity.

- **Surface Preparation:** An anti-FLAG M2 antibody was covalently immobilized on a carboxymethyl dextran sensor chip surface.
- **Ligand Capture:** Recombinant, purified FLAG-tagged ETV1 was captured onto the antibody-coated surface. A reference surface was prepared using an unrelated transcription factor (TBX21) to control for non-specific binding.
- **Analyte Injection:** **BRD32048** was diluted in a running buffer (HBS, pH 7.4, with 0.05% P-20 surfactant and 2% DMSO) to various concentrations (ranging from 0.78  $\mu$ M to 50  $\mu$ M).

- **Data Acquisition:** The compound solutions were injected over the sensor surface. The binding was measured by detecting changes in the refractive index at the surface. The injection time was 60 seconds at a flow rate of 60  $\mu\text{L}/\text{min}$ , followed by a 120-second dissociation phase with buffer only.
- **Data Analysis:** The resulting sensorgrams were analyzed to calculate the association ( $k_a$ ) and dissociation ( $k_d$ ) rate constants, from which the dissociation constant ( $K_D$ ) was determined.



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Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

## Immunoprecipitation and Western Blotting for Acetylation Assay

This experiment was designed to test the effect of **BRD32048** on the acetylation status of ETV1.

- **Cell Culture and Treatment:** HEK293T cells were co-transfected to express ETV1 along with either p300 or P/CAF (another acetyltransferase). The cells were then treated with either DMSO (vehicle control) or 50  $\mu$ M **BRD32048**.
- **Cell Lysis:** Cells were harvested and lysed to extract total protein.
- **Immunoprecipitation (IP):** The cell lysates were incubated with an anti-FLAG antibody to pull down the FLAG-tagged ETV1 protein.
- **Western Blotting:** The immunoprecipitated proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was immunoblotted with an anti-acetyl-lysine antibody to detect the acetylation level of ETV1. A separate blot was performed with an anti-FLAG antibody to confirm equal ETV1 pulldown.
- **Results:** The results showed that **BRD32048** specifically inhibited the p300-dependent acetylation of ETV1.<sup>[4]</sup>

This guide provides a foundational understanding of **BRD32048**, a promising chemical probe for studying ETV1 biology and a potential starting point for the development of novel anticancer therapeutics.

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- To cite this document: BenchChem. [BRD32048 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667511#brd32048-chemical-structure-and-properties>]

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